Elomotecan hydrochloride

Catalog No.
S548613
CAS No.
220997-99-9
M.F
C29H33Cl2N3O4
M. Wt
558.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Elomotecan hydrochloride

CAS Number

220997-99-9

Product Name

Elomotecan hydrochloride

IUPAC Name

(20R)-6-chloro-20-ethyl-20-hydroxy-7-methyl-10-[(4-methylpiperidin-1-yl)methyl]-17-oxa-3,13-diazapentacyclo[11.9.0.02,11.04,9.015,21]docosa-1(22),2,4(9),5,7,10,15(21)-heptaene-14,18-dione;hydrochloride

Molecular Formula

C29H33Cl2N3O4

Molecular Weight

558.5 g/mol

InChI

InChI=1S/C29H32ClN3O4.ClH/c1-4-29(36)12-26(34)37-15-21-22(29)10-25-27-20(14-33(25)28(21)35)19(13-32-7-5-16(2)6-8-32)18-9-17(3)23(30)11-24(18)31-27;/h9-11,16,36H,4-8,12-15H2,1-3H3;1H/t29-;/m1./s1

InChI Key

OLYFGLXPXPABOP-XXIQNXCHSA-N

SMILES

CCC1(CC(=O)OCC2=C1C=C3C4=NC5=C(C=C(C(=C5)Cl)C)C(=C4CN3C2=O)CN6CCC(CC6)C)O.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

BN 80927, BN-80927, elomotecan

Canonical SMILES

CCC1(CC(=O)OCC2=C1C=C3C4=NC5=C(C=C(C(=C5)Cl)C)C(=C4CN3C2=O)CN6CCC(CC6)C)O.Cl

Isomeric SMILES

CC[C@]1(CC(=O)OCC2=C1C=C3C4=NC5=C(C=C(C(=C5)Cl)C)C(=C4CN3C2=O)CN6CCC(CC6)C)O.Cl

Description

The exact mass of the compound Elomotecan hydrochloride is 521.20813 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Elomotecan hydrochloride is a synthetic compound classified as a potent inhibitor of DNA topoisomerases I and II. It is a derivative of camptothecin, belonging to a novel family known as homocamptothecins. The molecular formula of Elomotecan hydrochloride is C29H32ClN3O4C_{29}H_{32}ClN_{3}O_{4}, and it has a CAS registry number of 220998-10-7. This compound is primarily investigated for its potential therapeutic applications in treating various neoplasms, particularly advanced solid tumors .

Characteristic of topoisomerase inhibitors. It interacts with the enzyme's active sites, leading to the stabilization of the DNA-topoisomerase complex and ultimately preventing DNA replication and transcription. This mechanism involves the formation of a covalent bond between the drug and the enzyme, which disrupts the normal function of topoisomerases during the cell cycle .

The biological activity of Elomotecan hydrochloride is primarily attributed to its role as a topoisomerase inhibitor. It exhibits significant antitumor activity by inducing DNA damage and apoptosis in cancer cells. Clinical studies have shown that Elomotecan has linear pharmacokinetics, with its clearance rate decreasing with age, indicating potential variations in efficacy and toxicity across different patient demographics . The compound has demonstrated dose-limiting toxicities such as neutropenia, asthenia, nausea, and vomiting at therapeutic doses .

The synthesis of Elomotecan hydrochloride involves several steps typical for creating camptothecin analogs. The process generally includes:

  • Formation of the Homocamptothecin Core: Starting from natural or synthetic camptothecin, modifications are made to enhance its pharmacological properties.
  • Chlorination: Introduction of chlorine atoms to form the hydrochloride salt.
  • Purification: The product is purified through crystallization or chromatography to obtain Elomotecan hydrochloride in a suitable form for further testing.

Specific synthetic pathways may vary depending on the desired analog and its intended use in clinical settings .

Interaction studies involving Elomotecan hydrochloride focus on its pharmacokinetic properties and potential drug-drug interactions. Research indicates that Elomotecan's clearance is affected by age, suggesting that older patients may experience increased exposure to the drug, leading to heightened toxicity. Additionally, studies are ongoing to evaluate how Elomotecan interacts with other medications commonly used in cancer treatment regimens .

Elomotecan hydrochloride shares structural similarities with several other compounds known for their topoisomerase inhibitory activity. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeMechanism of ActionUnique Features
Topotecan HydrochlorideSemisynthetic derivativeInhibits topoisomerase IFirst approved camptothecin analog
Irinotecan HydrochlorideCamptothecin derivativeInhibits topoisomerase IProdrug that converts to active form in vivo
DoxorubicinAnthracycline antibioticIntercalates DNA and inhibits topoisomerasesBroad-spectrum anticancer activity

Elomotecan hydrochloride is unique due to its dual inhibition of both topoisomerase I and II, which may enhance its antitumor efficacy compared to other single-target inhibitors like Topotecan or Irinotecan . This dual action could potentially lead to improved outcomes in treating resistant cancer types.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

557.1848119 g/mol

Monoisotopic Mass

557.1848119 g/mol

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5WM1F45I4Y

Other CAS

220998-10-7

Wikipedia

Elomotecan

Dates

Modify: 2024-02-18
1: Yang S, Zhang WN. [Homocamptothecins--novel promising anticancer drugs as inhibitors of topoisomerase I]. Yao Xue Xue Bao. 2004 May;39(5):396-400. Review. Chinese. PubMed PMID: 15338888.
2: Demarquay D, Huchet M, Coulomb H, Lesueur-Ginot L, Lavergne O, Camara J, Kasprzyk PG, Prévost G, Bigg DC. BN80927: a novel homocamptothecin that inhibits proliferation of human tumor cells in vitro and in vivo. Cancer Res. 2004 Jul 15;64(14):4942-9. PubMed PMID: 15256467.
3: Denny WA, Baguley BC. Dual topoisomerase I/II inhibitors in cancer therapy. Curr Top Med Chem. 2003;3(3):339-53. Review. PubMed PMID: 12570767.
4: Ulukan H, Swaan PW. Camptothecins: a review of their chemotherapeutic potential. Drugs. 2002;62(14):2039-57. Review. PubMed PMID: 12269849.
5: Huchet M, Demarquay D, Coulomb H, Kasprzyk P, Carlson M, Lauer J, Lavergne O, Bigg D. The dual topoisomerase inhibitor, BN 80927, is highly potent against cell proliferation and tumor growth. Ann N Y Acad Sci. 2000;922:303-5. PubMed PMID: 11193907.
6: Demarquay D, Coulomb H, Huchet M, Lesueur-Ginot L, Camara J, Lavergne O, Bigg D. The homocamptothecin, BN 80927, is a potent topoisomerase I poison and topoisomerase II catalytic inhibitor. Ann N Y Acad Sci. 2000;922:301-2. PubMed PMID: 11193906.
7: Lavergne O, Harnett J, Rolland A, Lanco C, Lesueur-Ginot L, Demarquay D, Huchet M, Coulomb H, Bigg DC. BN 80927: a novel homocamptothecin with inhibitory activities on both topoisomerase I and topoisomerase II. Bioorg Med Chem Lett. 1999 Sep 6;9(17):2599-602. PubMed PMID: 10498216.

Explore Compound Types